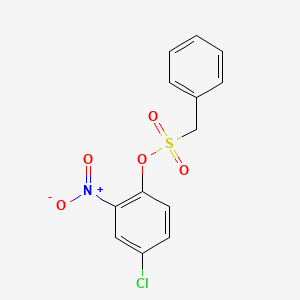![molecular formula C11H13NO2 B14630134 [(E)-3-phenylprop-2-enyl] N-methylcarbamate CAS No. 56984-64-6](/img/structure/B14630134.png)
[(E)-3-phenylprop-2-enyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-3-phenylprop-2-enyl] N-methylcarbamate, commonly known as carbaryl, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness against a wide range of pests. Carbaryl is a white crystalline solid that was first introduced commercially in 1958 by Union Carbide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbaryl can be synthesized through several methods:
Direct Reaction with Methyl Isocyanate: This method involves the reaction of 1-naphthol with methyl isocyanate to produce carbaryl. [ \text{C}{7}\text{OH} + \text{CH}{10}\text{H}{3} ]
Reaction with Phosgene: In this method, 1-naphthol is treated with excess phosgene to produce 1-naphthyl chloroformate, which is then reacted with methylamine to form carbaryl. [ \text{C}{7}\text{OH} + \text{COCl}{10}\text{H}{10}\text{H}{3} ]
Industrial Production Methods
Industrial production of carbaryl typically involves the direct reaction of methyl isocyanate with 1-naphthol due to its cost-effectiveness and simplicity .
Chemical Reactions Analysis
Types of Reactions
Carbaryl undergoes various chemical reactions, including:
Hydrolysis: Carbaryl can be hydrolyzed in the presence of water, leading to the formation of 1-naphthol and methylamine.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Carbaryl can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 1-naphthol and methylamine.
Oxidation: Various oxidation products, including quinones and other derivatives.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Carbaryl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reactions.
Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Widely used as an insecticide in agriculture, forestry, and public health.
Mechanism of Action
Carbaryl exerts its effects primarily through the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled nerve impulses, paralysis, and eventually death in insects .
Comparison with Similar Compounds
Carbaryl is part of the carbamate family of insecticides, which includes other compounds such as:
Aldicarb: Known for its high toxicity and effectiveness against a broad spectrum of pests.
Methomyl: Another carbamate insecticide with similar properties but different applications.
Propoxur: Used in both agricultural and residential settings for pest control.
Uniqueness
Carbaryl is unique among carbamate insecticides due to its relatively low toxicity to mammals and its broad-spectrum effectiveness against a wide range of insect pests .
Properties
CAS No. |
56984-64-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13)/b8-5+ |
InChI Key |
QKLRZFXPDQBUFE-VMPITWQZSA-N |
Isomeric SMILES |
CNC(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
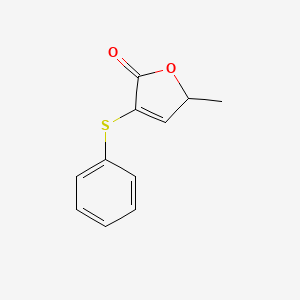
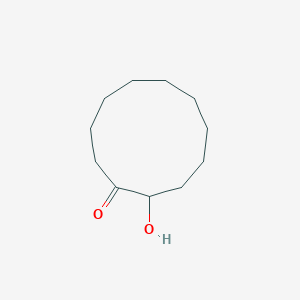
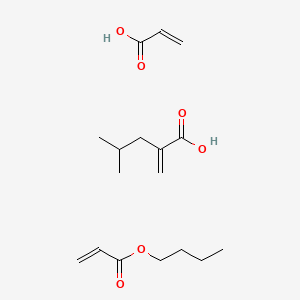
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
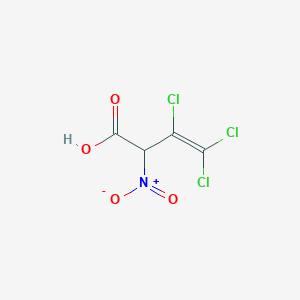
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
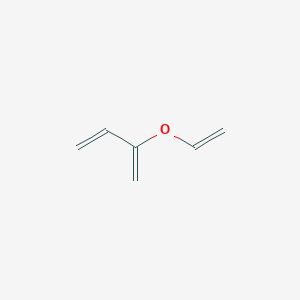
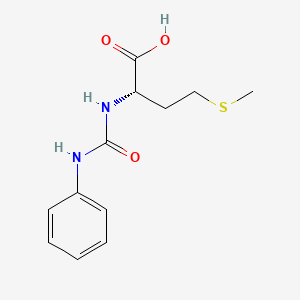
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
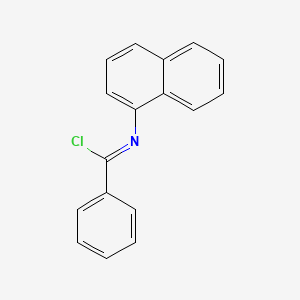
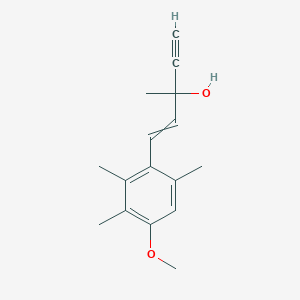
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
